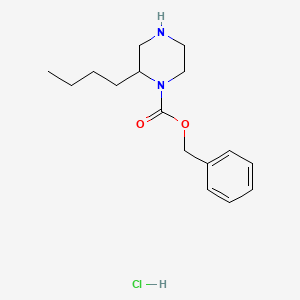

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

benzyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOXGHNWFNNHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662625 | |

| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-47-7 | |

| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

N-Alkylation of Piperazine

- Reagents: Piperazine and butyl halide (e.g., 1-bromobutane or 1-chlorobutane).

- Conditions: Typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile under inert atmosphere.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution.

- Temperature and Time: Reactions are conducted at elevated temperatures, commonly between 80°C to 140°C, for durations ranging from 7 to 48 hours depending on the solvent and reagents.

- Example: A mixture of tert-butyl piperazine-1-carboxylate and potassium carbonate in DMF stirred at 110°C for 7 hours yields the N-alkylated intermediate with yields around 68-73%.

Formation of Benzyl Carbamate (Protection Step)

- Reagent: Benzyl chloroformate (CBZ-Cl) is used to protect the secondary amine of the piperazine ring by forming a carbamate linkage.

- Conditions: The reaction is often conducted in dichloromethane (DCM) or similar solvents at room temperature.

- Base: Triethylamine or other organic bases neutralize the HCl generated during carbamate formation.

- Duration: Typically 2-16 hours depending on scale and temperature.

- Outcome: The carbamate formation stabilizes the molecule and allows for easier purification.

- Example: Reaction of N-alkylated piperazine with benzyl chloroformate in DCM with triethylamine at 20°C for 16 hours gives the protected carbamate intermediate.

Conversion to Hydrochloride Salt

- Reagents: Hydrogen chloride (HCl) gas or aqueous HCl solution.

- Purpose: Formation of the hydrochloride salt improves compound stability, solubility, and crystallinity.

- Method: The free base carbamate intermediate is treated with HCl under controlled conditions, followed by isolation via filtration or crystallization.

- Purification: Crystallization from polar solvents such as ethanol or ethyl acetate is common to obtain high purity hydrochloride salt.

Representative Reaction Scheme

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-alkylation | Piperazine + Butyl halide + K2CO3 | DMF, 110°C, 7-48 h | 68-73 | Inert atmosphere, polar aprotic solvent |

| 2. Carbamate formation | N-alkylated piperazine + Benzyl chloroformate + TEA | DCM, 20°C, 16 h | 80-90 | Room temperature, base neutralization |

| 3. Salt formation | Carbamate intermediate + HCl (gas or aq.) | Ambient temperature | >90 | Crystallization for purification |

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using mixtures of ethyl acetate and hexanes; recrystallization from polar solvents.

- Characterization:

- LC-MS confirms molecular weight and purity (e.g., m/z ~345 for carbamate intermediate).

- ^1H NMR spectroscopy confirms chemical structure and substitution pattern.

- IR spectroscopy identifies carbamate functional groups.

- Typical Yields: Overall yields from starting piperazine to hydrochloride salt range from 60% to 90%, depending on reaction optimization and purification efficiency.

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is preferred for mild conditions; sodium triacetoxyborohydride is used in reductive amination steps when applicable.

- Solvent Effects: DMF and acetonitrile facilitate alkylation; dichloromethane is optimal for carbamate formation.

- Temperature Control: Elevated temperatures accelerate alkylation but require careful monitoring to avoid side reactions.

- Microwave Irradiation: Has been reported to enhance reaction rates in similar piperazine derivatives, potentially applicable here for improved efficiency.

- Purity Considerations: Multiple washings with brine and bicarbonate solutions during workup improve removal of inorganic salts and residual reagents.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Alkylation reagent | Butyl halide (e.g., 1-bromobutane) | Primary alkyl halide preferred |

| Base for alkylation | K2CO3 or NaH | K2CO3 milder, NaH more reactive |

| Alkylation solvent | DMF or acetonitrile | Polar aprotic solvents |

| Alkylation temperature | 80-140°C | Depends on solvent and reaction time |

| Carbamate reagent | Benzyl chloroformate | Protects secondary amine |

| Carbamate solvent | DCM | Room temperature reaction |

| Carbamate base | Triethylamine | Neutralizes HCl formed |

| Salt formation | HCl gas or aqueous HCl | Forms stable hydrochloride salt |

| Purification | Flash chromatography, recrystallization | Ensures high purity |

| Overall yield | 60-90% | Depends on reaction optimization |

Chemical Reactions Analysis

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, particularly with aryl halides. These reactions often employ cesium carbonate as a base under inert atmospheres at elevated temperatures (80–110°C). For example:

These reactions enable the introduction of aromatic groups to the piperazine core, enhancing structural diversity for medicinal chemistry applications.

Nucleophilic Substitution

The hydrochloride salt undergoes nucleophilic substitution at the piperazine nitrogen, particularly with alkyl halides or aryl electrophiles:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloroformate | K₂CO₃, DMF, 60°C, 6 h | N-carbamate derivatives | 82% | |

| Alkyl halides (e.g., CH₃I) | KOH, DMF, rt, 24 h | N-alkylated piperazines | 70–85% |

The reaction with benzyl chloroformate is critical for introducing protective groups, while alkylation broadens the compound’s utility in drug discovery.

Hydrolysis and Deprotection

Acidic or basic hydrolysis cleaves the benzyl carbamate group, yielding free piperazine intermediates:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), 1,4-dioxane, rt, 3 h | Piperazine free base | 90% | |

| Basic hydrolysis | NaOH (aq.), reflux, 2 h | Carboxylic acid derivative | 75% |

Deprotection is essential for further functionalization, such as conjugation with bioactive molecules.

Cyclization and Ring Formation

Under specific conditions, the compound forms fused heterocyclic systems. For instance, treatment with phenylglyoxal and isocyanides generates pyrrolopiperazine-2,6-diones:

| Reagents/Conditions | Product | Diastereoselectivity | Yield | Source |

|---|---|---|---|---|

| Phenylglyoxal, isocyanide, Cs₂CO₃, reflux | Pyrrolopiperazine-2,6-dione | 4S,8aS configuration | 60% |

This diastereoselective synthesis highlights the compound’s utility in constructing complex polycyclic frameworks.

Salt Formation and Solubility Modification

The hydrochloride form enhances aqueous solubility, but counterion exchange can tailor physicochemical properties:

| Salt Form | Method | Solubility (mg/mL) | Source |

|---|---|---|---|

| Hydrochloride | Recrystallization (EtOH/H₂O) | 12.5 | |

| Tosylate | Reaction with p-toluenesulfonic acid | 8.2 |

Retro-Claisen Reaction

In polar aprotic solvents (e.g., acetonitrile), the compound undergoes retro-Claisen fragmentation, forming enolate intermediates:

| Conditions | Intermediate | Outcome | Source |

|---|---|---|---|

| Cs₂CO₃, reflux, 1 h | Enolate D | Methyl benzoate byproduct |

This reaction is thermodynamically driven and influences stereochemical outcomes in subsequent protonation steps.

Functional Group Interconversion

The hydroxyl group in related analogs (e.g., Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride) undergoes oxidation or esterification:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (PCC) | CH₂Cl₂, rt, 6 h | Ketone derivative | 68% | |

| Esterification (Ac₂O) | Pyridine, rt, 12 h | Acetylated derivative | 85% |

Scientific Research Applications

Pharmaceutical Development

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of new medications. The piperazine moiety is common in many pharmacologically active compounds, making it an attractive scaffold for drug development.

- Neuropharmacology : Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Studies have shown that derivatives can bind to serotonin receptors, which are integral in treating mood disorders such as depression and anxiety .

- Antiparasitic Activity : There is ongoing research into the efficacy of piperazine derivatives against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Initial findings suggest that similar compounds have shown curative activity in animal models, indicating potential for this compound to be developed for similar therapeutic uses .

Chemical Synthesis

The compound is utilized as a versatile intermediate in organic synthesis:

- Synthesis of Derivatives : It can be modified through various chemical reactions, leading to derivatives with enhanced biological activities or altered pharmacological profiles. For instance, reactions involving potassium carbonate in dimethylformamide can yield further modified piperazine derivatives.

- Building Block for Complex Molecules : Its structural characteristics allow it to serve as a foundational element in the development of more complex organic molecules used in pharmaceuticals and materials science.

Mechanistic Studies

Research has focused on understanding the mechanisms by which this compound interacts with biological targets:

- Receptor Binding Studies : Investigations into its binding affinity at various receptors have been conducted, revealing insights into its potential effects on physiological processes . For example, studies have shown that modifications to the piperazine ring can influence selectivity and potency at sigma receptors, which are implicated in neurological disorders .

Case Study 1: Neuropharmacological Effects

A study explored the effects of piperazine derivatives on serotonin receptor activity, demonstrating that modifications to the benzyl group significantly altered binding affinity and efficacy. This highlights the importance of structural variations in enhancing therapeutic potential.

Case Study 2: Antiparasitic Activity

Research involving compounds structurally similar to this compound showed promising results against T. cruzi in preclinical models. These findings suggest that further development could lead to effective treatments for Chagas disease with fewer side effects compared to existing therapies .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurotransmitter systems | Potential activity at serotonin receptors |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Modifications enhance biological activity |

| Mechanistic Studies | Investigating receptor interactions and binding affinities | Structural variations impact selectivity at sigma receptors |

| Antiparasitic Research | Potential treatment for Chagas disease | Efficacy demonstrated in animal models |

Mechanism of Action

The mechanism by which Benzyl 2-butylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine Derivatives

Structural and Functional Differences

Substituent Position and Size: The 2-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like 2-methyl (e.g., (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl) or 2-aminomethyl (e.g., Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl). This bulk may influence receptor binding affinity or metabolic stability .

Toxicity and Safety Profiles: Compounds like Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl and Benzyl fentanyl HCl (CAS 84457-95-4) exhibit explicit hazards, including skin/eye irritation and respiratory risks . The tert-butyl carboxylate derivative (CAS 1858241-30-1) lacks toxicity data but shares reactivity risks (e.g., incompatibility with oxidizers) with the target compound .

Stereochemical Considerations :

- Enantiomers like (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl (CAS 1217831-52-1) and its (R)-isomer (CAS 1217831-52-1) may display divergent biological activities, though specific data are absent .

Physicochemical Properties :

- Benzyl fentanyl HCl (CRM) contains a phenylacetamide group, increasing lipophilicity and opioid receptor affinity compared to simpler piperazine derivatives .

Biological Activity

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This compound is characterized by a piperazine ring with a benzyl group and a butyl side chain, enhancing its solubility and biological activity. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the piperazine ring is crucial for its pharmacological properties, as it allows for interactions with various neurotransmitter systems.

| Property | Description |

|---|---|

| Molecular Weight | 284.77 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

| Functional Groups | Piperazine, benzyl, carboxylate |

Research indicates that this compound may interact with several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions are essential for its potential effects on mood regulation and cognitive functions:

- Serotonin Receptors : Preliminary studies suggest that this compound may have an affinity for the 5-HT_1A receptor subtype, which is implicated in anxiety and depression treatment.

- Dopamine Receptors : Its interaction with dopamine receptors could suggest potential applications in treating conditions such as schizophrenia.

Neuropharmacological Effects

This compound has shown promise in preclinical studies for its anxiolytic and antidepressant effects. Similar compounds within the piperazine class have demonstrated these effects, indicating a shared mechanism of action:

- Anxiolytic Activity : Studies have indicated that derivatives of piperazine can reduce anxiety-like behaviors in animal models.

- Antidepressant Effects : Compounds with similar structures have been associated with increased serotonin levels, leading to mood improvement.

Case Studies

- Neuropharmacology Research : A study investigated the effects of various piperazine derivatives on anxiety and depression models in rodents. This compound exhibited significant reductions in anxiety-like behaviors compared to control groups.

- Receptor Binding Studies : Interaction studies showed that the compound binds selectively to serotonin receptors, particularly enhancing activity at the 5-HT_1A receptor, which is critical for mood regulation .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps which can be modified to enhance bioavailability:

- Starting Materials : The synthesis typically begins with commercially available piperazines.

- Modification Routes : Alterations in the benzyl or butyl substituents can lead to variations in biological activity, allowing researchers to explore structure-activity relationships (SAR) further.

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (S)-Benzyl 2-isobutylpiperazine-1-carboxylate | Different alkyl substituent | Varying anxiolytic properties |

| Benzyl piperazine-1-carboxylic acid | Lacks alkoxy group | Simpler structure with reduced activity |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group | Altered pharmacokinetics |

Q & A

Q. What are the key analytical techniques for characterizing Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, and how are they validated?

Answer:

- Nuclear Magnetic Resonance (NMR): Used to confirm molecular structure, including proton and carbon environments. Validate by comparing chemical shifts with analogous piperazine derivatives .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% recommended for research-grade material). Validate using retention time consistency and spiked standards .

- Mass Spectrometry (MS): Confirm molecular weight (exact mass: 312.1492) and fragmentation patterns. Cross-validate with theoretical isotopic distributions .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). Compare with reference spectra from structurally similar compounds .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates during piperazine functionalization .

- Catalysis: Employ base catalysts (e.g., K₂CO₃) to deprotonate intermediates and accelerate benzylation .

- Reaction Monitoring: Track progress via TLC or in-situ IR to identify side products (e.g., over-alkylation). Adjust stoichiometry if unreacted starting material persists .

- Workup: Purify via recrystallization in ethanol/water mixtures to remove unreacted butylpiperazine .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals .

- Validation: Check for disorders using Mercury’s void analysis and packing similarity tools. Resolve ambiguities via Hirshfeld surface analysis .

- Data Collection: Optimize cooling rates (e.g., 100 K) to minimize thermal motion artifacts during data collection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

- Dynamic Effects: Investigate restricted rotation of the butyl chain using variable-temperature NMR to detect conformational exchange broadening .

- Impurity Analysis: Employ 2D NMR (COSY, HSQC) to distinguish minor impurities (e.g., diastereomers) from primary signals .

- Cross-Validation: Compare X-ray-derived bond angles with DFT-calculated geometries to confirm structural assignments .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions (-20°C, desiccated) .

Q. How can researchers address limited toxicological data for this compound in preclinical studies?

Answer:

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound in biological targets?

Answer:

- Molecular Docking: Use Mercury’s Materials Module to simulate interactions with receptors (e.g., GPCRs). Validate with mutagenesis data .

- Analog Synthesis: Modify the butyl chain length or benzyl group substituents. Test bioactivity in cell-based assays .

- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. How can hygroscopicity impact experimental reproducibility, and how is it mitigated?

Answer:

Q. What advanced techniques validate the compound’s ecotoxicological profile?

Answer:

- Algal Toxicity Tests: Follow OECD Guideline 201 to measure growth inhibition in Raphidocelis subcapitata .

- Daphnia magna Assays: Assess acute toxicity (48-hour LC₅₀) under standardized conditions .

- Bioaccumulation Modeling: Use EPI Suite to estimate log Kow and BCF values, ensuring compliance with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.